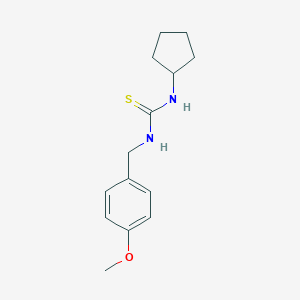
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide, also known as DMTT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMTT belongs to the class of isoquinoline derivatives, which have been shown to possess a wide range of biological activities.
科学研究应用
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In neurology, N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to have neuroprotective effects against ischemia-induced brain damage and to improve cognitive function in animal models of Alzheimer's disease. In oncology, N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been investigated for its anticancer properties, particularly against breast cancer and lung cancer. In psychiatry, N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been studied for its potential as an antidepressant and anxiolytic agent.
作用机制
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and neurotransmitter systems in the brain. N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in antioxidant defense and cellular stress response. N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has also been shown to inhibit the activity of monoamine oxidase, an enzyme that degrades neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic activities. N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive function.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has several advantages as a research tool, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide. One area of interest is the development of novel N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide in other fields of medicine, such as cardiology and gastroenterology. Finally, further research is needed to elucidate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide and its effects on various signaling pathways and neurotransmitter systems in the brain.
合成方法
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can be synthesized through a multistep process involving the condensation of 2,4-dimethoxybenzaldehyde and cyclohexanone in the presence of ammonium acetate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced product with carbon disulfide and ammonium hydroxide to yield N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide.
属性
产品名称 |
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide |
|---|---|
分子式 |
C18H20N2O2S |
分子量 |
328.4 g/mol |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C18H20N2O2S/c1-21-15-7-8-16(17(11-15)22-2)19-18(23)20-10-9-13-5-3-4-6-14(13)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,23) |
InChI 键 |
FYUOXDUNVWLPTM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2)OC |
规范 SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216342.png)
![4-[3-(4-tert-butylphenyl)-1-oxo-11-pyridin-4-yl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216343.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216344.png)
![3-(4-tert-butylphenyl)-10-propanoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216346.png)


![4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216349.png)



![4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B216361.png)
![N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216363.png)
![4-[({[2-(4-Chlorophenyl)ethyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B216364.png)
![1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216365.png)